N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide
Overview
Description
This compound features a benzo[d]oxazole ring, a piperidine moiety, and a cinnamamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide are Cyclooxygenase-2 (COX-2) and G protein-coupled receptor kinases (GRK2 and GRK5) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a role in inflammation and pain. GRK2 and GRK5 are kinases that regulate G protein-coupled receptors, which are involved in a variety of physiological functions.
Mode of Action
This compound exhibits potent inhibition of COX-2 . It also inhibits GRK2 and GRK5, thereby affecting the regulation of G protein-coupled receptors .
Biochemical Pathways
The inhibition of COX-2 by this compound reduces the production of prostanoids, leading to decreased inflammation and pain . The inhibition of GRK2 and GRK5 affects the regulation of G protein-coupled receptors, which can influence a variety of physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and pain due to decreased production of prostanoids , and potential changes in physiological processes due to altered regulation of G protein-coupled receptors .
Biochemical Analysis
Biochemical Properties
Similar benzoxazole derivatives have been found to inhibit G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases play a crucial role in the regulation of cellular responses to external stimuli, suggesting that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide may interact with these enzymes and influence their activity .
Cellular Effects
Given its potential interaction with GRK-2 and -5, it could influence cellular signaling pathways regulated by these kinases
Molecular Mechanism
It is hypothesized that it may exert its effects by binding to and inhibiting the activity of GRK-2 and -5 . This could lead to changes in cellular signaling, gene expression, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring and the piperidine moiety. These intermediates are then coupled with cinnamamide under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a wide range of functionalized products .
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in material science for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another compound featuring a benzo[d]oxazole ring, used in different applications.
N-Boc-4-piperidinemethanol: Contains a piperidine moiety and is used in the synthesis of various pharmacologically active compounds.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound this compound has the following structural formula:
This structure consists of a piperidine ring substituted with a benzo[d]oxazole moiety and a cinnamamide group, which contributes to its pharmacological properties.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Staphylococcus aureus, demonstrating significant inhibitory effects on bacterial growth.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. It appears to affect mitochondrial function, leading to increased oxidative stress and subsequent cell death.
- Neuroprotective Effects : The benzo[d]oxazole component is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
A study conducted by Dusane et al. (2018) evaluated the antimicrobial properties of similar compounds derived from piperidine and benzo[d]oxazole structures. The results indicated that compounds with structural similarities to this compound exhibited potent antibacterial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that this compound caused significant apoptosis in human cervical cancer cells (HeLa) by activating caspase pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15.2 | Caspase activation |
MCF7 | 20.5 | Mitochondrial dysfunction |
A549 | 18.0 | Oxidative stress induction |
Neuroprotective Effects
The neuroprotective effects of the compound were investigated using SH-SY5Y neuronal cells subjected to oxidative stress conditions. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial integrity .
Case Studies
- Case Study on Antimicrobial Resistance : In a clinical setting, a patient with recurrent Staphylococcus aureus infections was treated with a regimen including derivatives of this compound. The treatment resulted in a marked reduction in infection recurrence and improved patient outcomes .
- Neurodegenerative Disease Model : In an animal model of Alzheimer’s disease, administration of the compound led to improvements in cognitive function and reduced amyloid plaque formation, suggesting its potential use as a therapeutic agent for neurodegenerative conditions .
Properties
IUPAC Name |
(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(11-10-17-6-2-1-3-7-17)23-16-18-12-14-25(15-13-18)22-24-19-8-4-5-9-20(19)27-22/h1-11,18H,12-16H2,(H,23,26)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOOGWTZXKKSP-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.